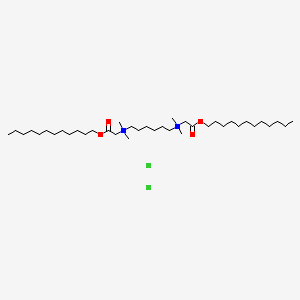
Dodeconium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodeconium is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is a member of the alkane family, characterized by its long carbon chain. The compound is known for its stability and versatility, making it a valuable subject of study in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodeconium typically involves the hydrogenation of dodecane, a twelve-carbon alkane. This process requires a catalyst, often platinum or palladium, and is conducted under high pressure and temperature conditions. The reaction can be represented as follows:
C12H26+H2→C12H28
Industrial Production Methods
In an industrial setting, this compound is produced through a similar hydrogenation process but on a much larger scale. The use of continuous flow reactors allows for the efficient production of large quantities of the compound. The reaction conditions are carefully controlled to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dodeconium undergoes several types of chemical reactions, including:
Oxidation: When exposed to oxygen, this compound can form dodecanol and dodecanoic acid.
Reduction: The compound can be reduced to form smaller alkanes.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens, forming compounds like dodecyl chloride.
Common Reagents and Conditions
Oxidation: Requires oxygen or an oxidizing agent like potassium permanganate.
Reduction: Typically involves hydrogen gas and a metal catalyst.
Substitution: Halogenation requires halogens like chlorine or bromine and is often conducted under UV light.
Major Products
Oxidation: Dodecanol, Dodecanoic acid
Reduction: Smaller alkanes (e.g., decane, octane)
Substitution: Dodecyl chloride, Dodecyl bromide
Wissenschaftliche Forschungsanwendungen
Dodeconium has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Studied for its potential as a biofuel due to its high energy content.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Dodeconium exerts its effects varies depending on its application. In biological systems, it interacts with cell membranes, disrupting their structure and function. This property is particularly useful in its antimicrobial applications. In chemical reactions, its long carbon chain provides a stable backbone that can undergo various transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecane: A twelve-carbon alkane similar to Dodeconium but without the additional hydrogen atoms.
Dodecanol: An alcohol derivative of this compound.
Dodecanoic Acid: A carboxylic acid derivative of this compound.
Uniqueness
This compound’s unique properties, such as its stability and versatility, make it distinct from other similar compounds
Eigenschaften
CAS-Nummer |
3818-69-7 |
|---|---|
Molekularformel |
C38H78ClN2O4+ |
Molekulargewicht |
662.5 g/mol |
IUPAC-Name |
(2-dodecoxy-2-oxoethyl)-[6-[(2-dodecoxy-2-oxoethyl)-dimethylazaniumyl]hexyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C38H78N2O4.ClH/c1-7-9-11-13-15-17-19-21-25-29-33-43-37(41)35-39(3,4)31-27-23-24-28-32-40(5,6)36-38(42)44-34-30-26-22-20-18-16-14-12-10-8-2;/h7-36H2,1-6H3;1H/q+2;/p-1 |
InChI-Schlüssel |
KURFLXDTVQVXIG-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCC.[Cl-].[Cl-] |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCC.[Cl-] |
Synonyme |
dichloride hexamethylene-1,6-(N-dimethylcarbdodecyloxymethyl)ammonium dodeconium dodonium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















